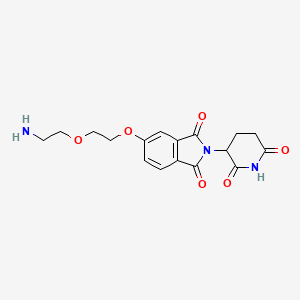

5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

Evolution from Thalidomide to Modern IMiDs

The development of 5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is rooted in the pharmacochemical optimization of thalidomide, a compound initially marketed in the 1950s as a sedative but later withdrawn due to teratogenic effects. Thalidomide’s rediscovery in the 1990s revealed its antiangiogenic and immunomodulatory properties, spurring the synthesis of second-generation analogs like lenalidomide and pomalidomide. These derivatives retained the core isoindoline-1,3-dione and piperidine-2,6-dione motifs but introduced substitutions to improve target specificity and reduce toxicity. For example, lenalidomide’s 4-amino modification on the phthaloyl ring enhanced its binding affinity for CRBN, a component of the E3 ubiquitin ligase complex.

| Structural Comparison of IMiD Derivatives | |

|---|---|

| Thalidomide | 2-(2,6-Dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione |

| Lenalidomide | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |

| This compound | This compound |

The incorporation of PEG-based linkers and terminal functional groups in derivatives like this compound reflects a strategic shift toward modular PROTAC design. These modifications decouple the ligand’s CRBN-binding activity from its molecular glue properties, mitigating unintended degradation of endogenous substrates like Ikaros and Aiolos.

Mechanistic Insights into CRBN Recruitment

IMiDs exert their effects by binding to CRBN’s β-hairpin loop, inducing conformational changes that enable recruitment of neo-substrates for ubiquitination. However, traditional IMiDs like pomalidomide exhibit broad substrate promiscuity, limiting their applicability in precision therapeutics. Structural analyses reveal that the 5-amino substitution in this compound disrupts interactions with zinc finger domains of transcription factors, thereby reducing off-target degradation. This selectivity is further enhanced by the PEG2 spacer, which optimizes spatial orientation during ternary complex formation between the PROTAC, CRBN, and the target protein.

Properties

Molecular Formula |

C17H19N3O6 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H19N3O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8,18H2,(H,19,21,22) |

InChI Key |

XVFUUXNYANQHRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN |

Origin of Product |

United States |

Biological Activity

5-(2-(2-Aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

- Molecular Formula : C22H27N3O6

- Molecular Weight : 423.48 g/mol

- CAS Number : 1957236-37-1

- Purity : ≥95%

- Appearance : Yellow to dark yellow powder

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Tumor Growth : Research indicates that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 20.2 μM .

- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels and induce DNA damage, leading to apoptosis in cancer cells. This is evidenced by increased expression of γ-H2AX and PARP proteins, which are markers of DNA damage .

- Immunomodulatory Effects : Similar compounds have been investigated for their ability to modulate immune responses, particularly through the degradation of immunosuppressive proteins like indoleamine 2,3-dioxygenase (IDO1). This suggests potential applications in enhancing antitumor immunity .

Efficacy in Cell Lines

The biological activity of this compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.2 | Significant inhibition of cell growth |

| Huh7 (Liver Cancer) | >200 | Weaker inhibition compared to MCF-7 |

| PC3 (Prostate Cancer) | Not specified | Potential for further investigation |

Case Studies and Research Findings

- Anti-Tumor Activity : In a study focusing on novel pomalidomide derivatives, compounds structurally similar to this compound exhibited substantial anti-tumor effects in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Another research effort demonstrated that treatment with related compounds led to increased ROS levels and activation of apoptotic pathways in treated cell lines. The data indicated that these compounds could serve as effective agents against certain types of cancer by inducing oxidative stress and subsequent cell death .

Comparison with Similar Compounds

Key Findings :

- The ethoxy-amine side chain in the target compound significantly improves solubility and linker flexibility compared to Con1 and Con3, which lack PEG-like spacers .

- Con1 and Con3 exhibit poor anti-cancer activity (IC50 > 200 µM), underscoring the necessity of side-chain modifications for potency .

Side-Chain Length and Functionalization

Key Findings :

Preparation Methods

Synthesis of the Isoindoline-1,3-dione Core with Piperidin-3-yl Substituent

The isoindoline-1,3-dione core substituted at the 2-position with a 2,6-dioxopiperidin-3-yl group is commonly prepared by condensation of 4-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate in acetic acid or related solvents at room temperature or mild heating (around 80 °C) for several hours. This step yields the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione intermediate with good yield (~75%).

Introduction of the 2-(2-Aminoethoxy)ethoxy Side Chain

The aminoethoxyethoxy side chain is introduced via nucleophilic aromatic substitution (SnAr) of the 4-fluoro or 5-fluoro positions on the isoindoline-1,3-dione core with amino-PEG derivatives such as amino-PEG2-acid tert-butyl ester. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA) at elevated temperatures (~75 °C) for 12 hours, followed by acid-mediated deprotection of the tert-butyl ester to yield the free acid.

Amide Coupling to Finalize the Compound

Amide bond formation between the carboxylic acid intermediate and an amine-functionalized side chain is achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIEA) in DMF at low temperatures (around 15 °C) for 2 hours. The reaction mixture is then quenched with water and purified by preparative high-performance liquid chromatography (HPLC).

Protection and Deprotection Steps

Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask amine functionalities during intermediate steps. Boc protection is introduced by reaction with di-tert-butyl dicarbonate ((Boc)2O) in dichloromethane at 0 °C, followed by stirring under nitrogen overnight. Deprotection is achieved by treatment with trifluoroacetic acid (TFA) or acid-mediated cleavage to yield free amines for subsequent coupling.

Representative Synthetic Scheme and Conditions

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra show characteristic aromatic peaks for the isoindoline core between δ 7.0–8.0 ppm, signals for the piperidinyl protons around δ 1.8–3.7 ppm, and ethoxy protons of the side chain near δ 3.5–4.0 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the product identity.

- Purity : Preparative HPLC purification ensures >95% purity suitable for biological evaluation.

Q & A

Q. What are the standard synthetic routes for 5-(2-(2-aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and what purification methods are recommended?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A common approach involves coupling a polyethylene glycol (PEG)-like aminoethoxy-ethoxy chain to the isoindoline-1,3-dione core via etherification. For example, refluxing in acetic acid with sodium acetate as a catalyst can promote condensation (as seen in analogous indole derivatives) . Post-synthesis, purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) is recommended to remove unreacted intermediates. Purity should be verified via HPLC (>95%) and NMR .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Key characterization steps include:

- NMR (¹H, ¹³C, 2D-COSY) : To confirm the presence of the dioxopiperidinyl ring, aminoethoxy-ethoxy chain, and isoindoline-dione backbone.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₆N₃O₈: 472.17).

- Thermal Analysis (DSC/TGA) : Assess stability under heating (decomposition >200°C).

- Solubility Profiling : Test in DMSO, water, and ethanol; PEG chains typically enhance aqueous solubility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in sealed containers at -20°C, away from oxidizers and moisture.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the aminoethoxy-ethoxy chain influence this compound’s interaction with biological targets (e.g., enzymes or receptors)?

The PEG-like chain enhances solubility and may modulate binding kinetics. For example, similar compounds with aminoethoxy groups exhibit selective inhibition of kinases or proteasomes by forming hydrogen bonds with catalytic residues. To validate interactions:

Q. What are the primary degradation pathways of this compound under physiological conditions?

Degradation likely involves hydrolysis of the dioxopiperidinyl ring or cleavage of ether bonds in the PEG chain. Methodological approaches:

- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., isoindoline-dione fragments or piperidine derivatives).

- Stability in Plasma : Incubate with human plasma at 37°C and monitor half-life .

Q. How can computational modeling optimize the design of derivatives with improved pharmacokinetic properties?

- QSAR Modeling : Correlate structural features (e.g., chain length, substituents) with logP, solubility, and bioavailability.

- MD Simulations : Predict blood-brain barrier penetration or renal clearance rates.

- ADMET Prediction Tools : Use SwissADME or ADMETLab 2.0 to prioritize derivatives with low hepatotoxicity .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources.

- Control Experiments : Include positive controls (e.g., bortezomib for proteasome inhibition) and validate via orthogonal assays (e.g., fluorescence vs. luminescence).

- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers and confirm reproducibility .

Q. What advanced experimental designs are recommended for studying this compound’s mechanism of action in disease models?

- Transcriptomic/Proteomic Profiling : Use RNA-seq or SILAC to identify downstream pathways (e.g., apoptosis or autophagy).

- CRISPR-Cas9 Screens : Knock out candidate targets (e.g., NF-κB subunits) to confirm functional relevance.

- In Vivo Efficacy : Test in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.